molecular formula C10H12ClN B1297074 2-(4-Chlorophenyl)pyrrolidine CAS No. 38944-14-8

2-(4-Chlorophenyl)pyrrolidine

Cat. No. B1297074
CAS RN: 38944-14-8
M. Wt: 181.66 g/mol
InChI Key: CIHHGGKKRPPWSU-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)pyrrolidine” is a chemical compound with the linear formula C10H12ClN . It has a molecular weight of 181.66 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Pyrrolidine derivatives, including “2-(4-Chlorophenyl)pyrrolidine”, can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors, while another involves the functionalization of preformed pyrrolidine rings . For instance, starting from (2S,4R)-4-hydroxyproline, a new series of pyrrolidine derivatives can be synthesized .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)pyrrolidine” has been characterized and confirmed through several dimeric forms optimized at three DFT levels . The effect of different substituents on the vibrational spectra, particularly on the triazole ring, and how they affect the molecular properties have been established .


Chemical Reactions Analysis

Pyrrolidine derivatives, including “2-(4-Chlorophenyl)pyrrolidine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)pyrrolidine” is a low melting solid .

Scientific Research Applications

Stereoselective Behavior in Medicinal Chemistry

1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a compound related to 2-(4-Chlorophenyl)pyrrolidine, has been studied for its stereoselective behavior as a blocker of cardiovascular L-type calcium channels. The research involves separating enantiomers, studying functional, electrophysiological, and binding properties, and performing in silico superimpositions with diltiazem, a known calcium channel blocker. This study contributes to understanding the cardiac stereoselectivity and vascular stereospecificity of such compounds (Carosati et al., 2009).

Synthesis of Arylsulfonylpyrrolidines

A study focused on the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and a derivative of 2-(4-Chlorophenyl)pyrrolidine. This reaction represents a convenient method for synthesizing pyrrolidine-1-sulfonylarene derivatives, highlighting the versatility of 2-(4-Chlorophenyl)pyrrolidine in synthetic organic chemistry (Smolobochkin et al., 2017).

Role in Coordination Chemistry

Research on Co(III) complexes incorporating pyrrolidine, including 2-(4-Chlorophenyl)pyrrolidine, has been conducted. These studies involve synthesis, characterization, and X-ray diffraction analysis, providing insights into the structural and bonding aspects in coordination chemistry (Amirnasr et al., 2001).

Crystallography and Molecular Structure

The molecular and crystal structures of compounds containing the 2-(4-Chlorophenyl)pyrrolidine framework have been extensively studied. These studies offer valuable information on the conformation, bonding, and intermolecular interactions of such compounds, contributing to the field of crystallography and molecular modeling (Sundar et al., 2011).

Antimicrobial Activity

A novel bicyclic thiohydantoin fused to pyrrolidine, incorporating the 2-(4-Chlorophenyl)pyrrolidine structure, has been synthesized and tested for its antimicrobial activity. This research highlights the potential of such compounds in the development of new antimicrobial agents (Nural et al., 2018).

Safety And Hazards

“2-(4-Chlorophenyl)pyrrolidine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Future Directions

Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, the exploration of pyrrolidine derivatives, including “2-(4-Chlorophenyl)pyrrolidine”, is expected to continue, especially in the field of drug research and development .

properties

IUPAC Name

2-(4-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHHGGKKRPPWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343808
Record name 2-(4-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)pyrrolidine

CAS RN

38944-14-8
Record name 2-(4-Chlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-chlorophenyl)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
EF Elslager, JL Johnson, LM Werbel - Journal of Medicinal …, 1981 - ACS Publications
Ai6-(Arylmethyl)-Ai6-methyl-2, 4, 6-pteridinetriamines (1-15) and related^-substituted 2, 4, 6-pteridinetriamines (16-20) were obtained by the condensation of 6-chloro-2, 4-…
Number of citations: 12 pubs.acs.org
G Vilé, S Richard‐Bildstein, A Lhuillery… - …, 2018 - Wiley Online Library
We report herein the facile and one‐pot synthesis of α‐mono‐ and di‐substituted benzylamines from cheap and readily available α‐amino acids, via photocatalytic decarboxylative …
R Kikumoto, A Tobe, S Tonomura - Journal of Medicinal Chemistry, 1981 - ACS Publications
A series of substituted (to-ammoalkoxy) benzene derivatives has been synthesized and screened forpotential an-tidepressant activities. The effect of structural variation of these …
Number of citations: 24 pubs.acs.org
L Rajender Reddy, SG Das, Y Liu… - The Journal of Organic …, 2010 - ACS Publications
A new and general method for asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines from a single starting material is described. Reductive cyclization of (S S )-γ-chloro-…
Number of citations: 60 pubs.acs.org
HJ Rong, YF Cheng, FF Liu, SJ Ren… - The Journal of Organic …, 2017 - ACS Publications
The late-stage oxidation of substituted pyrrolidines offers good flexibility for the construction of γ-lactam libraries, and especially in recent years the methods for functionalization of …
Number of citations: 36 pubs.acs.org
A Kowalkowska, A Jończyk - Tetrahedron, 2015 - Elsevier
Easily available N-cyanomethyl-N-methyl-2-arylpyrrolidinium salts treated with a base undergo ring expansion ([1,2]-Stevens rearrangement) with formation of new cis,trans-3-aryl-2-…
Number of citations: 9 www.sciencedirect.com
H Zhou, W Zhao, T Zhang, H Guo, H Huang… - Synthesis, 2019 - thieme-connect.com
Catalyzed by the complex generated in situ from iridium and the chiral ferrocene ligand, tert-butyl (4-oxo-4-arylbutyl)carbamate substrates were deprotected and then reductively …
Number of citations: 7 www.thieme-connect.com
RCD Brown, ML Fisher, LJ Brown - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
The solid-phase synthesis of 4-methylene pyrrolidines and allylic amines has been achieved using palladium-catalysed nucleophilic cleavage of allylic linkages. Six pyrrolidines were …
Number of citations: 13 pubs.rsc.org
Y Liu, H Li, EYK Tan, EB Santiko, Y Chitose, M Abe… - Chem Catalysis, 2022 - cell.com
We demonstrate the design and synthesis of pyrrolo[2,1-a]isoquinolines (PIqs) bearing electron-withdrawing groups, which are excited under irradiation with visible light to display wider …
Number of citations: 2 www.cell.com
C Um - 2019 - search.proquest.com
The complexity of the molecules are usually the factors contributing to their observed biological and physiological properties. Synthetic organic chemistry has been a tool used by …
Number of citations: 0 search.proquest.com

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